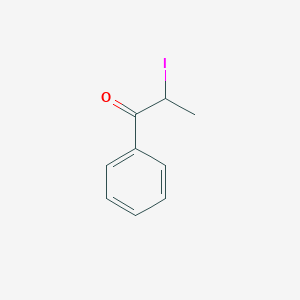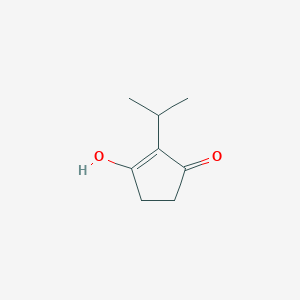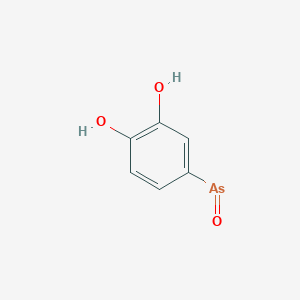
4-(Oxoarsanyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxoarsanyl)benzene-1,2-diol is a chemical compound known for its unique structure and properties. It is an organoarsenic compound, which means it contains arsenic bonded to carbon. This compound is also known as 4-arsorosobenzene-1,2-diol and has the molecular formula C6H5AsO3. It is a derivative of benzene with two hydroxyl groups and an oxoarsanyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxoarsanyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol (catechol) with arsenic trioxide in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Benzene-1,2-diol, arsenic trioxide, acid catalyst (e.g., hydrochloric acid)
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents depending on the specific method
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxoarsanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert the oxoarsanyl group to other arsenic species.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Oxoarsanyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism by which 4-(Oxoarsanyl)benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The oxoarsanyl group can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(Oxoarsanyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Lacks the oxoarsanyl group and has different reactivity and applications.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in different positions, leading to different chemical properties.
Resorcinol (benzene-1,3-diol): Another isomer with distinct chemical behavior.
Eigenschaften
CAS-Nummer |
5425-72-9 |
|---|---|
Molekularformel |
C6H5AsO3 |
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
4-arsorosobenzene-1,2-diol |
InChI |
InChI=1S/C6H5AsO3/c8-5-2-1-4(7-10)3-6(5)9/h1-3,8-9H |
InChI-Schlüssel |
TULFPDQMWPAQHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[As]=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


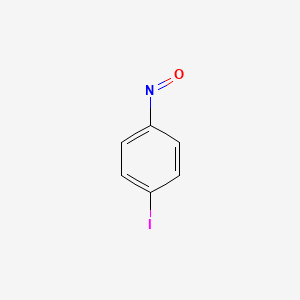
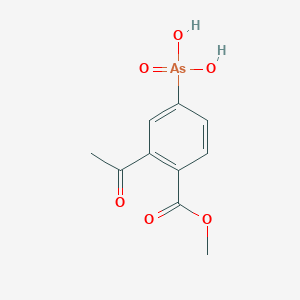

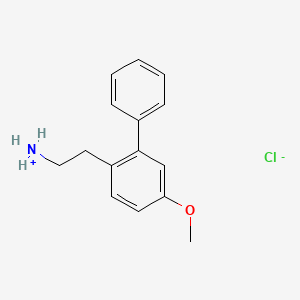


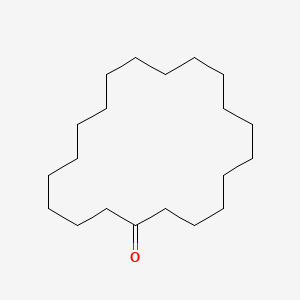
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

